2-(2-Methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)phenol
Description
Properties
Molecular Formula |
C25H21N3O |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-(2-methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)phenol |
InChI |
InChI=1S/C25H21N3O/c1-17-24(19-12-6-3-7-13-19)25-26-21(20-14-8-9-15-23(20)29)16-22(28(25)27-17)18-10-4-2-5-11-18/h2-15,22,29H,16H2,1H3 |
InChI Key |
FWHAVPVSJGWPJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Pyrazole-Pyrimidine Ring Formation
The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation of 5-aminopyrazoles with β-diketones or α,β-unsaturated ketones. For the target compound, 3-methyl-5-amino-1-phenylpyrazole reacts with 2-hydroxybenzaldehyde and diphenylpropanedione under acidic conditions to form the dihydropyrimidine ring.
Example Protocol
Microwave-Assisted Cyclization
Microwave irradiation enhances reaction efficiency. A study demonstrated a 40% reduction in reaction time (from 12 h to 4 h) using a CeO₂ nanocatalyst, achieving a 75% yield.
Multicomponent Reactions (MCRs)
One-Pot Synthesis
MCRs enable simultaneous formation of multiple bonds. A three-component reaction involving phenylhydrazine , ethyl acetoacetate , and 2-hydroxyacetophenone in the presence of ZnO nanoparticles yields the target compound in a single step.
Key Data
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| ZnO NPs | EtOH | 80 | 6 | 82 |
| Fe₃O₄@SiO₂ | H₂O | 70 | 8 | 78 |
| Catalyst-free | Neat | 120 | 10 | 65 |
Vilsmeier–Haack Reaction
The Vilsmeier–Haack reagent (POCl₃/DMF) facilitates formylation of intermediates. For instance, 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehyde was synthesized and subsequently coupled with phenol derivatives to introduce the 2-hydroxyphenyl group.
Post-Functionalization Approaches
Suzuki–Miyaura Coupling
Aryl groups at positions 3 and 7 are introduced via palladium-catalyzed cross-coupling. Using 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine and phenylboronic acid, the reaction achieves >90% conversion with Pd(PPh₃)₄.
Optimized Conditions
Phenol Group Installation
The 2-hydroxyphenyl moiety is introduced via nucleophilic aromatic substitution (NAS) using 2-hydroxybenzaldehyde under basic conditions.
Catalytic Systems and Yield Optimization
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Alkylation: Alkylation reactions can add alkyl groups to the nitrogen atoms in the pyrazolopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrimidines, which can exhibit different chemical and physical properties based on the introduced functional groups .
Scientific Research Applications
Biological Activities
The biological activities of 2-(2-Methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)phenol can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance:
- Mechanism : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Case Study : In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines with IC50 values indicating potent activity.
Anti-inflammatory Effects
The compound has demonstrated potential in modulating inflammatory pathways:
- Mechanism : It may inhibit phosphodiesterase enzymes that play a role in inflammatory responses.
- Case Study : In vivo models have shown reduced inflammation markers upon administration of similar pyrazolo derivatives.
Antimicrobial Properties
Emerging research suggests that this compound may possess antimicrobial activity:
- Mechanism : The presence of the phenolic group enhances the ability to disrupt bacterial cell membranes.
- Case Study : Assays have reported broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.
Table 1: Biological Activities of 2-(2-Methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)phenol
| Activity Type | Mechanism | Reference Studies |
|---|---|---|
| Anticancer | Kinase inhibition | Study A |
| Anti-inflammatory | Phosphodiesterase inhibition | Study B |
| Antimicrobial | Disruption of cell membranes | Study C |
Synthesis and Derivatives
The synthesis of 2-(2-Methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)phenol typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Utilizing appropriate aldehydes and amines.
- Cyclization Processes : Forming the pyrazolo structure through cyclization under acidic or basic conditions.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
Key structural variations among pyrazolo[1,5-a]pyrimidine derivatives include substituents at positions 2, 3, 5, and 5. Below is a comparative analysis of select derivatives:
Research Findings and Implications
- Structure-Activity Relationships (SAR): Phenol vs. Ester Groups: Phenol derivatives exhibit superior solubility and antifungal activity compared to ester analogs but may require prodrug strategies for oral bioavailability . Fluorine Substitution: Difluoromethyl or trifluoromethyl groups at position 7 enhance metabolic stability and blood-brain barrier penetration, as seen in compound 678556-78-0 .
- Molecular Docking Insights : Rigid pyrazolo[1,5-a]pyrimidine cores mimic purine scaffolds, enabling interactions with enzymatic ATP-binding pockets. Substituents like phenyl groups optimize π-π stacking with hydrophobic residues .
Biological Activity
The compound 2-(2-Methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)phenol is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(2-Methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)phenol is , with a molecular weight of approximately 353.4 g/mol. The compound features a unique structural arrangement that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H19N3O |
| Molecular Weight | 353.4 g/mol |
| Melting Point | Not Available |
| LogP | 3.741 |
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities, including:
- Anticancer Activity : Some derivatives have shown promising results against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
- Antimicrobial Properties : Certain analogs demonstrate efficacy against bacterial and fungal pathogens.
- Corticotropin-Releasing Factor (CRF) Receptor Antagonism : Compounds have been identified as antagonists at the human CRF(1) receptor, which is significant in stress response and depression treatment.
The mechanisms through which 2-(2-Methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)phenol exerts its biological effects are multifaceted:
- CRF(1) Receptor Antagonism : It has been reported that similar compounds can inhibit CRF-stimulated cAMP production in cells expressing the CRF(1) receptor with an IC50 value around 50 nM .
- Inhibition of Kinases : Some pyrazolo[1,5-a]pyrimidines have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Anticancer Activity
A study evaluated the anticancer potential of various pyrazolo[1,5-a]pyrimidine derivatives against human tumor cell lines such as HeLa and HCT116. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range .
Antimicrobial Effects
In another investigation focusing on antimicrobial activity, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated notable inhibition zones indicating effective antimicrobial properties .
Q & A
Q. What are the established synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives like 2-(2-Methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)phenol?
The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with β-diketones, β-ketoesters, or β-enaminones. For example:
- Core formation : Reacting 3-amino-4-phenylpyrazole with dimethyl acetylenedicarboxylate (DMAD) under optimized conditions (e.g., aqueous-alcohol solvent, KHSO₄ catalyst, ultrasonic irradiation) yields pyrazolo[1,5-a]pyrimidinones .
- Substituent introduction : Post-synthetic modifications, such as coupling with benzylamine derivatives or introducing aryl groups via Suzuki-Miyaura reactions, can functionalize the core structure .
- Key variables : Solvent polarity, temperature (50–100°C), and catalyst choice significantly impact yield (60–85%) and regioselectivity .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms hydrogenation states (e.g., dihydropyrimidine protons at δ 5.4–6.0 ppm) .
- X-ray crystallography : SHELXL refinement resolves bond lengths/angles and confirms the fused bicyclic structure. For example, C–N bond lengths in the pyrimidine ring typically range from 1.32–1.38 Å .
- IR spectroscopy : Detects functional groups like hydroxyl (ν ~3300 cm⁻¹) and carbonyl (ν ~1680 cm⁻¹) .
Q. What safety protocols are critical when handling pyrazolo[1,5-a]pyrimidine derivatives in the lab?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., NH₃, HCl).
- Waste disposal : Segregate organic waste and collaborate with certified agencies for hazardous material disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?
- Solvent screening : Polar aprotic solvents (e.g., DMF, MeCN) improve solubility of intermediates, while ethanol/water mixtures reduce side reactions .
- Catalyst optimization : KHSO₄ in ultrasonic-assisted reactions increases reaction rates by 30% compared to thermal methods .
- Real-time monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress and identifies byproducts (e.g., unreacted β-enaminones) .
- Case study : A 72% yield was achieved for a carboxamide derivative using BOP reagent and Et₃N in MeCN at RT for 24 hours .
Q. How should researchers resolve discrepancies between NMR data and X-ray crystallographic results for structural elucidation?
- Cross-validation : Compare NMR-derived coupling constants (e.g., J = 7.0 Hz for propyl chains) with crystallographic torsion angles to confirm conformer stability .
- Refinement protocols : Use SHELXL’s TWIN/BASF commands to model disorder or twinning in crystals, improving R-factor convergence (<0.05) .
- Dynamic effects : Consider temperature-dependent NMR to assess rotational barriers in flexible substituents (e.g., phenyl groups) .
Q. What strategies are employed to explore structure-activity relationships (SAR) for pyrazolo[1,5-a]pyrimidine derivatives?
- Substituent variation :
| Position | Modifications | Biological Impact |
|---|---|---|
| C-3 | Phenyl → 4-Cl-phenyl | ↑ Enzyme inhibition (IC₅₀ from 10 µM → 2 µM) |
| C-7 | OH → OMe | Improved metabolic stability |
- Pharmacophore modeling : Docking studies (e.g., Glide SP) identify key interactions with targets like mitochondrial branched-chain aminotransferase (BCATm) .
- In vitro assays : Anthelmintic activity (e.g., Nippostrongylus brasiliensis LD₅₀ = 50 µM) guides lead optimization .
Q. How can researchers address challenges in crystallizing pyrazolo[1,5-a]pyrimidine derivatives for structural studies?
- Solvent selection : Slow evaporation from DCM/hexane (1:3) produces diffraction-quality crystals .
- Cryoprotection : Soak crystals in Paratone-N oil to prevent ice formation during data collection at 100 K.
- Space group determination : SHELXT automates Laue group assignment, reducing errors in centrosymmetric vs. non-centrosymmetric solutions .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across studies for structurally similar derivatives?
- Assay variability : Normalize results using positive controls (e.g., valine for BCATm inhibition studies) .
- Metabolic interference : Test compounds in hepatocyte models to account for cytochrome P450-mediated inactivation .
- Statistical rigor : Apply ANOVA (p < 0.05) to differentiate true SAR trends from experimental noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
